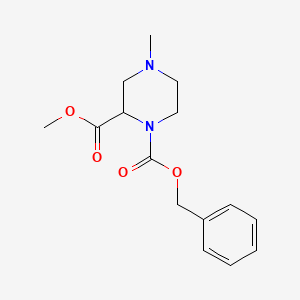
1-Benzyl 2-methyl 4-methylpiperazine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl 2-methyl 4-methylpiperazine-1,2-dicarboxylate is a chemical compound with the molecular formula C14H18N2O4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Métodos De Preparación
The synthesis of 1-Benzyl 2-methyl 4-methylpiperazine-1,2-dicarboxylate typically involves the reaction of piperazine derivatives with benzyl and methyl groups under specific conditions. One common synthetic route includes the following steps:
Starting Materials: Piperazine, benzyl chloride, and methyl iodide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Benzyl 2-methyl 4-methylpiperazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by other nucleophiles.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Benzyl 2-methyl 4-methylpiperazine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Benzyl 2-methyl 4-methylpiperazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
1-Benzyl 2-methyl 4-methylpiperazine-1,2-dicarboxylate can be compared with other similar compounds, such as:
1-Benzyl-4-methylpiperazine: This compound is structurally similar but lacks the carboxylate groups, resulting in different chemical and biological properties.
1-Benzyl-2-methylpiperazine: Similar to the target compound but with a different substitution pattern, leading to variations in reactivity and applications.
4-Benzyl-2-methylpiperazine-1-carboxylic acid tert-butyl ester:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications compared to its analogs.
Propiedades
Fórmula molecular |
C15H20N2O4 |
|---|---|
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
1-O-benzyl 2-O-methyl 4-methylpiperazine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H20N2O4/c1-16-8-9-17(13(10-16)14(18)20-2)15(19)21-11-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Clave InChI |
KTQSBVBTZIRSGQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(C(C1)C(=O)OC)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




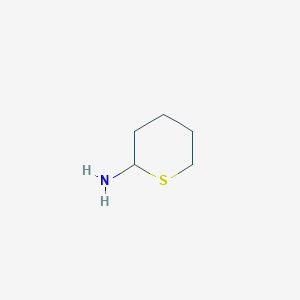
![N-(1-cyano-4-methylcyclohexyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B13353299.png)
![6-(2-Methyl-3-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353300.png)

![N-(5-(1-Ethylpiperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B13353322.png)
![2-[3-(1,2-Dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13353326.png)
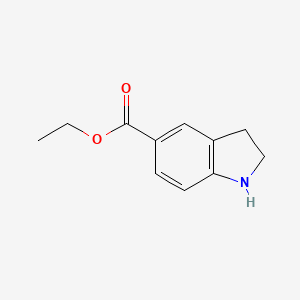
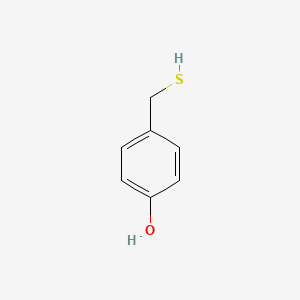
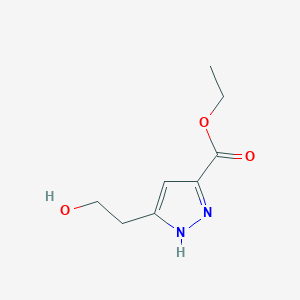


![2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B13353354.png)
